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molecular formula C11H17N3O2 B8440029 2-hydroxy-N-(5-methylpyrazin-2-yl)hexanamide

2-hydroxy-N-(5-methylpyrazin-2-yl)hexanamide

Cat. No. B8440029
M. Wt: 223.27 g/mol
InChI Key: BDRCWDYHXGIFMZ-UHFFFAOYSA-N
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Patent
US08143263B2

Procedure details

The title compound was prepared in a manner similar to that described for Intermediate A3, starting from ethyl 2-{[tert-butyl(dimethyl)silyl]oxy}hexanoate and 2-amino-5-methylpyrazine, 1H NMR (300 MHz, CDCl3) δ 9.46 (s, 1H), 8.98 (br s, 1H), 8.12 (s, 1H), 4.32 (m, 1H), 2.98 (d, 1H), 2.54 (s, 3H), 1.96 (m, 1H), 1.78 (m, 1H), 1.44 (m, 4H), 0.93 (t, 3H).
[Compound]
Name
Intermediate A3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-{[tert-butyl(dimethyl)silyl]oxy}hexanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH:9]([CH2:15][CH2:16][CH2:17][CH3:18])[C:10]([O:12]CC)=O)(C(C)(C)C)(C)C.[NH2:19][C:20]1[CH:25]=[N:24][C:23]([CH3:26])=[CH:22][N:21]=1>>[OH:8][CH:9]([CH2:15][CH2:16][CH2:17][CH3:18])[C:10]([NH:19][C:20]1[CH:25]=[N:24][C:23]([CH3:26])=[CH:22][N:21]=1)=[O:12]

Inputs

Step One
Name
Intermediate A3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ethyl 2-{[tert-butyl(dimethyl)silyl]oxy}hexanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC(C(=O)OCC)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(N=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)NC1=NC=C(N=C1)C)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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